![molecular formula C15H22N2O2 B7512592 N-[2-(methoxymethyl)phenyl]-3-methylpiperidine-1-carboxamide](/img/structure/B7512592.png)
N-[2-(methoxymethyl)phenyl]-3-methylpiperidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(methoxymethyl)phenyl]-3-methylpiperidine-1-carboxamide, also known as MMMP, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. MMMP is a piperidine derivative that has been synthesized through various methods and has shown promising results in biochemical and physiological studies.
Mécanisme D'action
N-[2-(methoxymethyl)phenyl]-3-methylpiperidine-1-carboxamide acts as a selective antagonist of the sigma-1 receptor, which is a transmembrane protein that is involved in various cellular processes, including calcium signaling and neuroprotection. By binding to the sigma-1 receptor, N-[2-(methoxymethyl)phenyl]-3-methylpiperidine-1-carboxamide can modulate the activity of various ion channels and receptors, leading to changes in cellular signaling pathways.
Biochemical and Physiological Effects:
N-[2-(methoxymethyl)phenyl]-3-methylpiperidine-1-carboxamide has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth and the induction of apoptosis in vitro. N-[2-(methoxymethyl)phenyl]-3-methylpiperidine-1-carboxamide has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-[2-(methoxymethyl)phenyl]-3-methylpiperidine-1-carboxamide in lab experiments is its selectivity for the sigma-1 receptor, which allows for more specific targeting of cellular processes. However, one limitation of using N-[2-(methoxymethyl)phenyl]-3-methylpiperidine-1-carboxamide is its potential toxicity, which may limit its use in vivo.
Orientations Futures
There are several future directions for N-[2-(methoxymethyl)phenyl]-3-methylpiperidine-1-carboxamide research, including the development of more potent and selective sigma-1 receptor antagonists, the investigation of the role of the sigma-1 receptor in various diseases, and the exploration of the potential therapeutic applications of N-[2-(methoxymethyl)phenyl]-3-methylpiperidine-1-carboxamide in various fields, including oncology and neuroscience. Additionally, further studies are needed to investigate the potential toxicity and side effects of N-[2-(methoxymethyl)phenyl]-3-methylpiperidine-1-carboxamide in vivo.
In conclusion, N-[2-(methoxymethyl)phenyl]-3-methylpiperidine-1-carboxamide is a promising chemical compound that has potential applications in various scientific research fields. Its selectivity for the sigma-1 receptor and its various biochemical and physiological effects make it a valuable tool for investigating cellular processes and potential therapeutic applications. Further research is needed to fully understand the mechanisms of action and potential applications of N-[2-(methoxymethyl)phenyl]-3-methylpiperidine-1-carboxamide.
Méthodes De Synthèse
N-[2-(methoxymethyl)phenyl]-3-methylpiperidine-1-carboxamide can be synthesized through a variety of methods, including the reaction of 2-(methoxymethyl)phenylmagnesium bromide with 3-methylpiperidine-1-carboxylic acid chloride, or the reaction of 2-(methoxymethyl)phenylamine with 3-methylpiperidine-1-carboxylic acid chloride. The purity of the synthesized N-[2-(methoxymethyl)phenyl]-3-methylpiperidine-1-carboxamide can be confirmed through various spectroscopic techniques, such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Applications De Recherche Scientifique
N-[2-(methoxymethyl)phenyl]-3-methylpiperidine-1-carboxamide has shown potential applications in various scientific research fields, including neuroscience, pharmacology, and medicinal chemistry. N-[2-(methoxymethyl)phenyl]-3-methylpiperidine-1-carboxamide has been shown to act as a potent and selective antagonist of the sigma-1 receptor, which is a transmembrane protein that is involved in various cellular processes, including calcium signaling and neuroprotection. N-[2-(methoxymethyl)phenyl]-3-methylpiperidine-1-carboxamide has also been shown to inhibit the growth of cancer cells and induce apoptosis in vitro.
Propriétés
IUPAC Name |
N-[2-(methoxymethyl)phenyl]-3-methylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-12-6-5-9-17(10-12)15(18)16-14-8-4-3-7-13(14)11-19-2/h3-4,7-8,12H,5-6,9-11H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYHNDZMGGZZHRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)NC2=CC=CC=C2COC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(methoxymethyl)phenyl]-3-methylpiperidine-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[[6-(dimethylamino)pyridin-3-yl]methyl]-2,3-dihydroindole-1-carboxamide](/img/structure/B7512509.png)
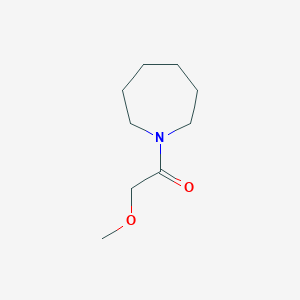

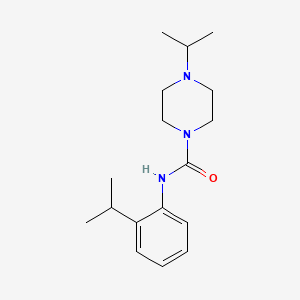
![N-[(3-fluorophenyl)methyl]-1-methylsulfonylpiperidin-4-amine;hydrochloride](/img/structure/B7512538.png)
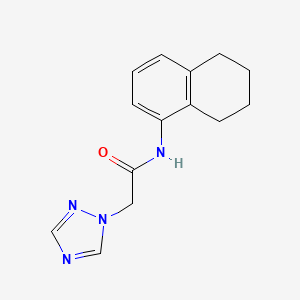
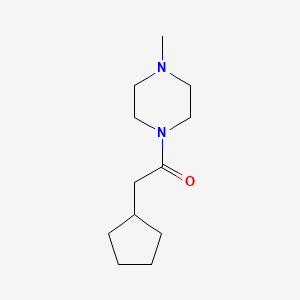
![N-[2-(dimethylamino)-2-oxoethyl]-3,5-dimethylbenzamide](/img/structure/B7512549.png)
![N-[(3-fluorophenyl)methyl]-1-methyl-4,5,6,7-tetrahydroindazol-4-amine;hydrochloride](/img/structure/B7512556.png)
![1-methyl-N-[(5-methylthiophen-2-yl)methyl]-4,5,6,7-tetrahydroindazol-4-amine;hydrochloride](/img/structure/B7512558.png)
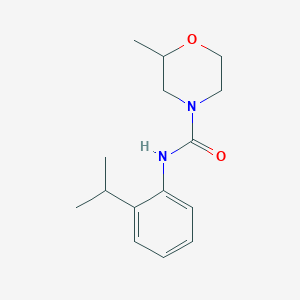
![1-methyl-N-[(3-methylthiophen-2-yl)methyl]-4,5,6,7-tetrahydroindazol-4-amine;hydrochloride](/img/structure/B7512566.png)

